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Cat. No.: B12394268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical in vivo evaluation of SHR5428, a

selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided

protocols are based on publicly available data and standard methodologies for in vivo oncology

studies.

Introduction to SHR5428
SHR5428 is a potent and orally active inhibitor of CDK7 with high selectivity.[1][2] CDK7 is a

key regulator of both the cell cycle and transcription, making it an attractive target in oncology.

[2][3][4] SHR5428 has demonstrated dose-dependent tumor growth inhibition in preclinical

models of triple-negative breast cancer.[3][4][5]

Mechanism of Action: CDK7 Inhibition
CDK7 is a central component of two crucial cellular complexes:

CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (with Cyclin H and

MAT1), CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and

CDK6, which are essential for cell cycle progression.[2]

Transcription Factor IIH (TFIIH) Complex: CDK7 is also a subunit of the general transcription

factor TFIIH. In this role, it phosphorylates the C-terminal domain of RNA Polymerase II (Pol
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II), a critical step for the initiation and elongation of transcription, particularly of genes with

super-enhancers that are often associated with oncogenic drivers.[3]

By inhibiting CDK7, SHR5428 disrupts both cell cycle progression and the transcription of key

oncogenes, leading to cancer cell apoptosis and tumor growth inhibition.
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Caption: SHR5428 inhibits CDK7, disrupting both cell cycle progression and transcriptional
regulation.

In Vivo Efficacy and Dosage
Summary of In Vivo Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/publication/372946404_Discovery_of_SHR5428_as_a_Selective_and_Noncovalent_Inhibitor_of_CDK7
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHR5428 has been evaluated in a human breast cancer xenograft model using the HCC70 cell

line. Oral administration of SHR5428 resulted in a dose-dependent inhibition of tumor growth.

[3][4][5]

Quantitative Data
Table 1: In Vivo Efficacy of SHR5428 in HCC70 Xenograft Model

Dosage (Oral, q.d.
for 21 days)

Tumor Growth
Inhibition (TGI)

Animal Model Cell Line

3 mg/kg 39% Mouse

HCC70 (Triple-

Negative Breast

Cancer)

10 mg/kg 61% Mouse

HCC70 (Triple-

Negative Breast

Cancer)

30 mg/kg 83% Mouse

HCC70 (Triple-

Negative Breast

Cancer)

Data sourced from

publicly available

preclinical study

results.[5]

Table 2: Pharmacokinetic Properties of SHR5428 (2 mg/kg, Oral)
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Species Cmax (ng/mL) AUC (ng/mL·h) T½ (h)
Oral
Bioavailability
(F%)

Mouse 116 139 0.7 32%

Rat 120 556 2.6 44%

Dog 543 4101 4.9 92%

Pharmacokinetic

parameters were

determined

following a single

oral dose.[5]

Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study based on the published data

for SHR5428 and standard practices for xenograft models.

Animal Model and Cell Line
Animal Model: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable for

establishing xenografts.[2]

Cell Line: HCC70 (human triple-negative breast cancer cell line).
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Caption: Workflow for an in vivo xenograft study to evaluate SHR5428 efficacy.
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Detailed Methodology
1. Cell Culture and Implantation:

Culture HCC70 cells in appropriate media and conditions until a sufficient number of cells are
obtained.
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at a
concentration of 5-10 x 10⁶ cells per 100 µL.
Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth and Group Randomization:

Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x
Width²).
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into
treatment groups (e.g., Vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg SHR5428).

3. Drug Preparation and Administration:

Note: The exact formulation for SHR5428 is not publicly available. A common vehicle for oral
gavage in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
Prepare fresh formulations of SHR5428 daily at the required concentrations.
Administer the designated dose to each mouse once daily (q.d.) via oral gavage for 21
consecutive days.[1]

4. Monitoring and Endpoints:

Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key
indicator of toxicity.[2]
At the end of the 21-day treatment period, euthanize the mice.
Excise the tumors, weigh them, and process for further analysis (e.g., histopathology,
biomarker analysis).

5. Data Analysis:

Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
TGI (%) = (1 - [ΔT/ΔC]) x 100
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in
mean tumor volume of the vehicle control group.
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Safety and Selectivity
SHR5428 demonstrates high selectivity for CDK7 over other CDKs, including CDK1, CDK2,

CDK4, CDK6, CDK9, and CDK12, which is expected to minimize off-target effects.[3][4] In the

HCC70 xenograft study, no significant impact on mouse body weight was reported, suggesting

good tolerability at efficacious doses.[2]

Conclusion
SHR5428 is a promising selective CDK7 inhibitor with demonstrated in vivo antitumor activity at

well-tolerated oral doses. The provided data and protocols offer a foundation for designing

further preclinical studies to explore its therapeutic potential in various cancer models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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